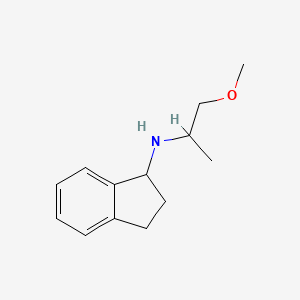
N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine is a chemical compound with a unique structure that combines an indane moiety with an amine group and a methoxypropan-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine typically involves the reaction of 2,3-dihydro-1H-indene with 1-methoxypropan-2-amine under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the hydrogenation reaction . The reaction is carried out at a temperature range of 20°C to 80°C and under a hydrogen pressure of 2×10^5 to 1×10^6 Pa .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various N-substituted derivatives .
Scientific Research Applications
N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropan-2-yl group can enhance the compound’s binding affinity and selectivity towards these targets. The indane moiety may contribute to the compound’s overall stability and bioactivity .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-indene
- 1-methoxypropan-2-yl acetate
- 1-(1-methoxypropan-2-yloxy)propan-2-yl nonanoate
Uniqueness
N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine stands out due to its unique combination of an indane moiety with an amine group and a methoxypropan-2-yl substituent. This structural arrangement imparts specific chemical and biological properties that are not commonly found in other similar compounds .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C13H19NO/c1-10(9-15-2)14-13-8-7-11-5-3-4-6-12(11)13/h3-6,10,13-14H,7-9H2,1-2H3 |
InChI Key |
KSJZQTRNAXEHLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1CCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


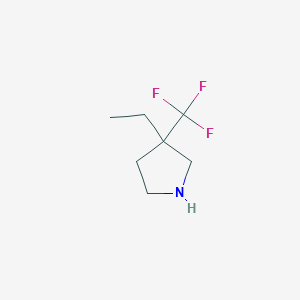
amine](/img/structure/B13271691.png)
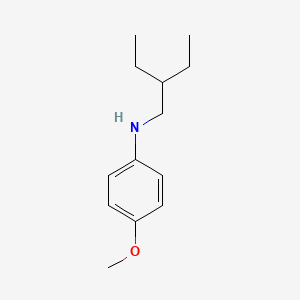
![(4-Methoxybutyl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13271708.png)

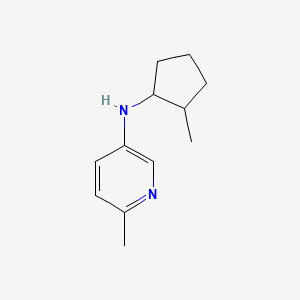
![4-[(3-Methylcyclopentyl)amino]butan-2-ol](/img/structure/B13271742.png)
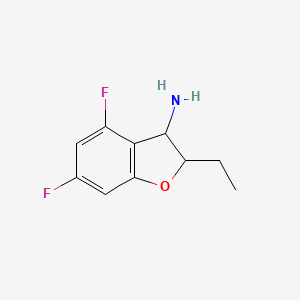
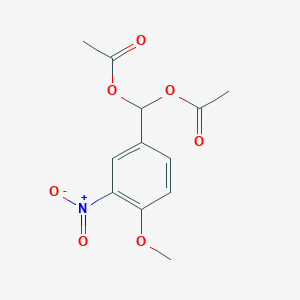
![3-[(3-Methylbutyl)amino]benzonitrile](/img/structure/B13271752.png)
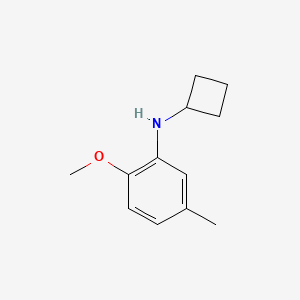
![1-[(5-Methylthiophen-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13271762.png)

![N,N-Dimethyl-2-[(pentan-3-yl)amino]acetamide](/img/structure/B13271777.png)
